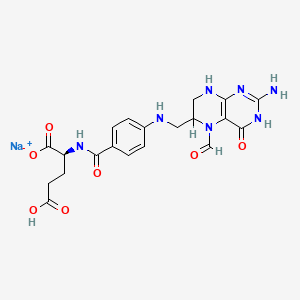

Sodium folinate

Descripción general

Descripción

El folinato de sodio, también conocido como leucovorina, es un derivado reducido del ácido fólico. Se utiliza principalmente en el ámbito médico por su capacidad para mejorar la eficacia de los fármacos de quimioterapia y para mitigar los efectos tóxicos de ciertos medicamentos. El folinato de sodio es particularmente importante en el tratamiento del cáncer colorrectal cuando se usa en combinación con 5-fluorouracilo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El folinato de sodio se puede sintetizar mediante el método de intercambio iónico. Esto implica tomar una sal de folinato de metal alcalinotérreo e intercambiar los iones positivos con un material de intercambio iónico de sodio. La solución resultante se concentra entonces, se deposita en alcohol y se seca a presión reducida o se liofiliza para obtener una forma sólida de folinato de sodio .

Métodos de producción industrial

En entornos industriales, el folinato de sodio se prepara haciendo reaccionar la leucovorina con una solución de hidróxido de sodio. El pH se ajusta a 7.8-8.1 usando hidróxido de sodio o ácido clorhídrico. La solución se filtra entonces a través de dos películas de filtración microporosas, se carga en botellas y se sella con tapones de goma en un ambiente lleno de nitrógeno para asegurar la estabilidad y evitar la contaminación .

Análisis De Reacciones Químicas

Tipos de reacciones

El folinato de sodio sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para su función en los sistemas biológicos y sus aplicaciones terapéuticas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en reacciones que involucran folinato de sodio incluyen hidróxido de sodio, ácido clorhídrico y varios disolventes para la cristalización y la purificación. Las condiciones típicas implican niveles de pH controlados, regulación de la temperatura y el uso de atmósferas inertes para evitar la degradación .

Productos principales formados

Los productos principales formados a partir de reacciones que involucran folinato de sodio incluyen varios derivados de folato reducidos, que son cruciales para la síntesis y reparación del ADN. Estos productos juegan un papel importante en la mejora de la eficacia de los fármacos de quimioterapia y la reducción de sus efectos secundarios tóxicos .

Aplicaciones Científicas De Investigación

El folinato de sodio tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en varias reacciones químicas para estudiar el comportamiento de los derivados del folato.

Biología: El folinato de sodio es esencial en los procesos celulares que implican la síntesis y reparación del ADN.

Medicina: Se utiliza en combinación con fármacos de quimioterapia para tratar cánceres, particularmente el cáncer colorrectal.

Mecanismo De Acción

El folinato de sodio funciona evitando la enzima dihidrofolato reductasa, que es inhibida por ciertos fármacos de quimioterapia como el metotrexato. Al hacerlo, ayuda a mantener el pool de folato en el cuerpo, asegurando la síntesis continua de ADN y ARN. Este mecanismo es crucial para proteger las células sanas durante la quimioterapia y mejorar la eficacia de los agentes quimioterapéuticos .

Comparación Con Compuestos Similares

Compuestos similares

Ácido fólico: El compuesto padre del folinato de sodio, utilizado como suplemento dietético y en el tratamiento de la deficiencia de folato.

Folinato de calcio: Otra forma de folinato utilizada en aplicaciones médicas similares pero con diferentes propiedades de solubilidad y estabilidad.

5-Metiltetrahidrofolato (5-MTHF): Una forma bioactiva de folato utilizada en suplementos dietéticos y tratamientos médicos

Singularidad

El folinato de sodio es único debido a su alta solubilidad y estabilidad, lo que lo hace adecuado para la administración intravenosa en combinación con fármacos de quimioterapia. Su capacidad para mezclarse de forma segura con 5-fluorouracilo sin el riesgo de precipitación y oclusión del catéter lo diferencia de otras sales de folinato .

Propiedades

IUPAC Name |

sodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O7.Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+1/p-1/t12?,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDUKFYJPZYIPC-ZEDZUCNESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N7NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58-05-9 (Parent) | |

| Record name | EINECS 255-839-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042476211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

495.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42476-21-1 | |

| Record name | EINECS 255-839-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042476211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydrogen N-[4-[[(2-amino-5-formyl-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

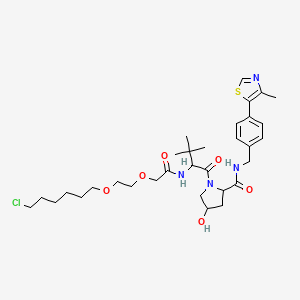

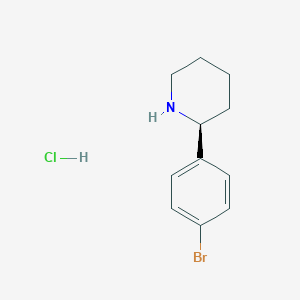

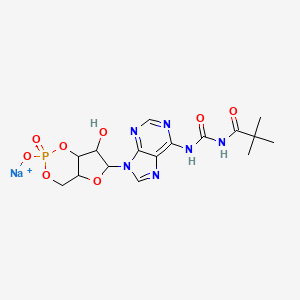

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl)-2-oxohexahydro-2H-cyclopenta[B]furan-5-ylbenzoate](/img/structure/B1497043.png)

![bis(3,5-ditert-butylphenyl)-[(3S)-4-(4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4'-yl]phosphane;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B1497044.png)

![N,N-Bis[4-(diethylamino)phenyl]-N',N'-diethyl-1,4-benzenediamine hexafluorophosphate](/img/structure/B1497047.png)

![[[(5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) hydrogen phosphate](/img/structure/B1497052.png)

![Methyl 9-(((2R,2'R,3S,3'S,4R,4'R,5S,5'R,6S,6'R)-5'-acetamido-3,3',4,5-tetrahydroxy-2'-(hydroxymethyl)-6-methyl-4'-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)octahydro-2H,2'H-[2,3'-bipyran]-6'-yl)oxy)nonanoate](/img/structure/B1497060.png)

![4-(Diethylamino)-N-[4-(diethylamino)phenyl]-N-[4-(diethyliminio)-2,5-cyclohexadien-1-ylidene]benzenaminium hexafluoroantimonate(1-)](/img/structure/B1497061.png)

![1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]-N-methylmethanamine](/img/structure/B1497070.png)

![4-[[5-[[1-[(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B1497072.png)